N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid
Description
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid is a succinamic acid derivative characterized by a phenyl ring substituted with a cyclohexanecarbonyl-amino group at the 4-position and methoxy groups at the 2- and 5-positions. The succinamic acid moiety (HOOC-CH2-CH2-CONH-) is linked to the substituted aromatic system, conferring both lipophilic and hydrogen-bonding properties.
Properties
IUPAC Name |
4-[4-(cyclohexanecarbonylamino)-2,5-dimethoxyanilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-26-15-11-14(21-19(25)12-6-4-3-5-7-12)16(27-2)10-13(15)20-17(22)8-9-18(23)24/h10-12H,3-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWLOYLSBVFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-[4-(Cyclohexanecarbonyl-amino)-2,5
Biological Activity
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid is a compound of interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclohexanecarbonyl group, dimethoxy substitutions, and a succinamic acid moiety. Its molecular formula is with a molecular weight of 454.55 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : N-(4-benzamido-2,5-dimethoxyphenyl)-4-phenylbenzamide
- Molecular Weight : 454.55 g/mol
- Chemical Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that compounds with similar structures often exhibit activity at serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and other neuropsychological functions .
- Heat Shock Proteins : There is emerging evidence that derivatives of this compound may act as inhibitors of heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation .
- Anti-inflammatory Activity : Some analogs have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Data
| Activity Type | IC50 Value | Target | Reference |
|---|---|---|---|
| Serotonin Receptor Agonist | 0.1 - 3 mg/kg | 5-HT2A, 5-HT2C | |
| Hsp70 Inhibition | Not specified | Cancer cells | |
| Anti-inflammatory | Variable | Pro-inflammatory cytokines |
Case Studies and Research Findings
-
Case Study on Serotonin Activity :
A study evaluated the agonistic properties of structurally related compounds at serotonin receptors. It was found that certain derivatives elicited significant head-twitch responses in animal models, indicating strong serotonergic activity. This suggests potential applications in treating mood disorders . -
Anti-inflammatory Effects :
In vitro studies have shown that analogs can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), highlighting their potential as anti-inflammatory agents . -
Cancer Research :
Compounds similar to this compound have been investigated for their ability to inhibit Hsp70 in various cancer cell lines. This inhibition leads to increased apoptosis and decreased cell viability, suggesting a promising avenue for cancer therapy .
Scientific Research Applications
Medicinal Chemistry
1. Antibody-Drug Conjugates (ADCs)
The compound has been investigated for its potential use in the development of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The unique structural features of N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid allow it to be linked to antibodies, enhancing the specificity and efficacy of cancer treatments .
2. Histone Methyltransferase Inhibitors
Research has indicated that derivatives of this compound may act as inhibitors of histone lysine methyltransferases, such as EHMT1/2 (GLP/G9a). These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers. By inhibiting these enzymes, the compound could potentially reverse aberrant gene silencing associated with tumorigenesis .
Cancer Therapy
1. Targeted Cancer Treatments
The compound's ability to selectively target cancer cells can be leveraged for developing new targeted therapies. Its incorporation into therapeutic agents could enhance the delivery and effectiveness of chemotherapeutic drugs, particularly in hard-to-treat cancers .
2. Co-Crystal Structures
Studies utilizing co-crystal structures of this compound with target proteins have provided insights into its binding mechanisms. This information is invaluable for optimizing the structure-activity relationship (SAR) of related compounds, leading to more effective anticancer agents .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme mechanisms and developing inhibitors for specific biochemical pathways. Its structural properties enable it to serve as a lead compound for synthesizing new inhibitors that can modulate enzyme activity involved in various diseases .
2. Drug Design and Development
In drug design, this compound serves as a scaffold for synthesizing novel compounds with enhanced pharmacological properties. Researchers are exploring modifications to its structure to improve solubility, bioavailability, and selectivity towards biological targets .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibody-Drug Conjugates (ADCs) | Enhances specificity and efficacy in targeting cancer cells |
| Histone Methyltransferase Inhibitors | Potential inhibitors for epigenetic regulation in cancer |
| Targeted Cancer Treatments | Improves delivery and effectiveness of chemotherapeutic agents |
| Co-Crystal Structures | Provides insights into binding mechanisms for optimized drug design |
| Enzyme Inhibition Studies | Serves as a lead compound for synthesizing new enzyme inhibitors |
| Drug Design and Development | Scaffold for novel compounds with improved pharmacological properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
- Structure : Features a chalcone backbone (α,β-unsaturated ketone) conjugated to a succinamic acid group and a 2,5-dimethoxyphenyl substituent .
- Key Differences: The chalcone core introduces π-conjugation and planar rigidity, unlike the flexible cyclohexanecarbonyl group in the target compound. The propenoyl group may enhance electrophilicity, increasing reactivity toward nucleophiles compared to the amide-linked cyclohexane in the target molecule.
- Synthesis : Prepared via Claisen-Schmidt condensation followed by amidation with succinic anhydride, contrasting with the target compound’s likely amide-coupling pathways .
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]succinamic Acid
- Structure: Contains a boronate ester at the phenyl 4-position, replacing the cyclohexanecarbonyl-amino group .
- Key Differences :
- The boronate ester enables Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in the target compound.
- Increased polarity due to the boronate may reduce membrane permeability compared to the lipophilic cyclohexane group.
- Applications : Likely used in bioconjugation or as a protease inhibitor probe, differing from the target compound’s undefined pharmacological profile .
N-(3,5-Dichlorophenyl)succinamic Acid (NDPS)
- Structure : Dichlorophenyl substituents at the 3- and 5-positions, lacking methoxy or cyclohexane groups .
- Key Differences: Chlorine atoms increase electronegativity and metabolic susceptibility (e.g., cytochrome P450-mediated hydroxylation) compared to methoxy groups.
- Metabolism : Hepatic activation via oxidative pathways contrasts with the target compound’s unstudied metabolic fate .
N-(6-Substituted-Benzothiazol-2-yl)-succinamic Acids
- Structure : Benzothiazole ring replaces the phenyl system, with substitutions at the 6-position .
- Demonstrated antimicrobial activity against bacterial isolates, suggesting a broader biological scope than the target compound .
Structural and Functional Data Table
*Estimated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid, and how can purity be ensured?
- Answer : Synthesis typically involves coupling cyclohexanecarbonyl chloride with a substituted aniline intermediate (e.g., 4-amino-2,5-dimethoxyphenylsuccinamic acid) under anhydrous conditions. Key steps:
- Step 1 : Protect the amine group of the aniline derivative using a Boc or Fmoc strategy to prevent side reactions.
- Step 2 : React with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.
- Purification : Use membrane separation technologies (e.g., nanofiltration) to remove unreacted reagents . Confirm purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid; gradient elution) and compare against reference standards .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Answer :
- Solubility : Test in DMSO (primary solvent) and dilute with aqueous buffers (pH 4–8). Use surfactants like Tween-80 for hydrophobic media.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Stabilize with antioxidants (e.g., BHT) if degradation occurs via oxidation .
Q. What spectroscopic techniques are most effective for structural characterization?
- Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm the cyclohexanecarbonyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and succinamic acid backbone (δ 2.4–2.6 ppm for methylene groups).
- HRMS : Employ ESI+ mode to verify molecular ion peaks (expected [M+H]+: calculated for ).
- IR : Identify amide I/II bands (~1650 cm) and methoxy C-O stretches (~1250 cm) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., γ-secretase for Alzheimer’s research). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G* basis set).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with PLUMED .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Answer :
- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time, and compound concentration).
- Step 2 : Perform meta-analysis using tools like RevMan to identify heterogeneity sources (e.g., batch variability or impurity profiles).
- Step 3 : Replicate studies under standardized protocols, referencing CRDC guidelines for experimental design .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
- Scale-Up Issues : Optimize reaction kinetics (e.g., using microfluidic reactors for controlled mixing) and avoid racemization during workup.
- Chiral Purity : Monitor via chiral HPLC (Chiralpak IA column; hexane:isopropanol 80:20). Implement crystallization-induced asymmetric transformation (CIAT) if needed .
Q. How does the compound’s pharmacokinetic profile influence experimental design for in vivo studies?
- Answer :
- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict logP (~2.5) and bioavailability.
- Dosing Strategy : Conduct pilot PK studies in rodents with LC-MS/MS quantification. Adjust dosing frequency based on half-life (e.g., bid if < 6 hours) .
Methodological Framework for Research
- Theoretical Basis : Align studies with frameworks like enzyme inhibition kinetics or QSAR models to contextualize findings .
- Data Validation : Use CRDC-compliant process control tools (e.g., PAT for real-time purity monitoring) .
- Safety Protocols : Follow guidelines in for PPE and waste disposal to mitigate occupational hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
